
2,2'-(Ethane-1,1-diyl)bis(5-isocyanatofuran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) is a chemical compound characterized by its unique structure, which includes two isocyanate groups attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) typically involves the reaction of 2,2’-(Ethane-1,1-diyl)bis(5-hydroxyfuran) with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives, respectively.
Substitution Reactions:
Common Reagents and Conditions
Amines: React with the isocyanate groups to form urea derivatives.
Alcohols: React with the isocyanate groups to form carbamate derivatives.
Electrophiles: Used in substitution reactions on the furan rings.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Substituted Furans: Formed from electrophilic substitution reactions.
Scientific Research Applications
2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various applications, such as the formation of cross-linked polymers and the modification of surfaces.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): A compound with similar structural features but different functional groups.
2,2’-(Ethane-1,2-diyl)bis(oxy)diisophthalic acid: Another compound with a similar ethane-1,2-diyl backbone but different functional groups.
Uniqueness
2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) is unique due to the presence of both isocyanate groups and furan rings, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives.
Properties
CAS No. |
88768-52-9 |
|---|---|
Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
2-isocyanato-5-[1-(5-isocyanatofuran-2-yl)ethyl]furan |
InChI |
InChI=1S/C12H8N2O4/c1-8(9-2-4-11(17-9)13-6-15)10-3-5-12(18-10)14-7-16/h2-5,8H,1H3 |
InChI Key |
BKSUHHVEWHAWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(O1)N=C=O)C2=CC=C(O2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
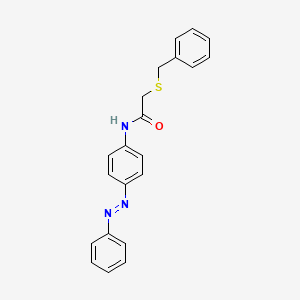
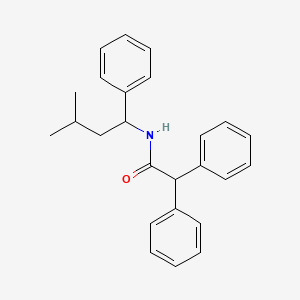
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
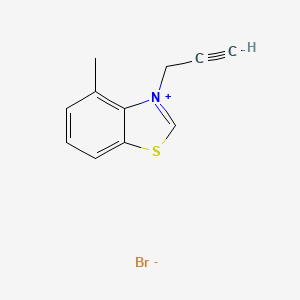


![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)
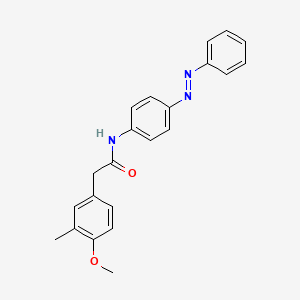
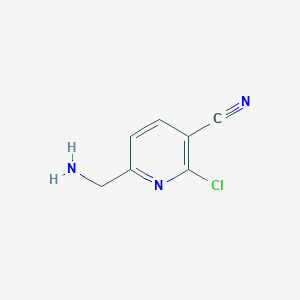
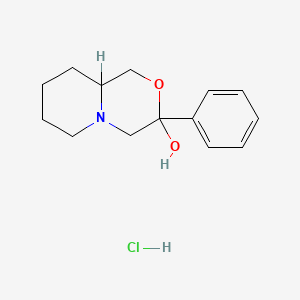

![N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14142322.png)

